molecular formula C24H22N4 B11704860 2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole

2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole

Cat. No.: B11704860
M. Wt: 366.5 g/mol
InChI Key: GAODIMGJPXDDHA-UHFFFAOYSA-N
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Description

2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole is a complex organic compound with a molecular formula of C24H22N4. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole typically involves the reaction of ortho-phenylenediamine with benzaldehydes. This reaction is facilitated by an oxidation agent such as sodium metabisulphite in a solvent mixture under mild conditions . The process can be summarized as follows:

    Reactants: Ortho-phenylenediamine and benzaldehyde.

    Oxidation Agent: Sodium metabisulphite.

    Solvent: A mixture of solvents, often including water and methanol.

    Conditions: Mild temperature and pressure.

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives, including this compound, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylating agents like methyl iodide, ethyl bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various N-alkylated benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, disrupting their normal function. This binding is facilitated by the benzimidazole ring, which mimics the structure of nucleotide bases . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C24H22N4/c1-16-10-12-17(13-11-16)14-18(24-27-21-8-4-5-9-22(21)28-24)15-23-25-19-6-2-3-7-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28)

InChI Key

GAODIMGJPXDDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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